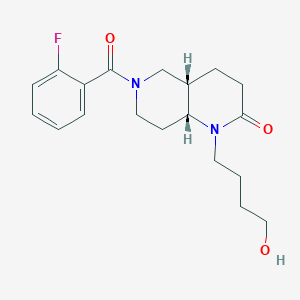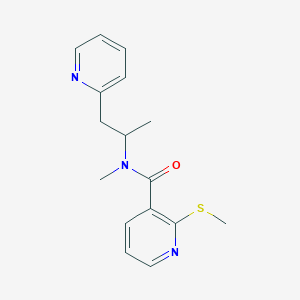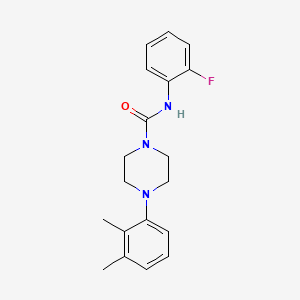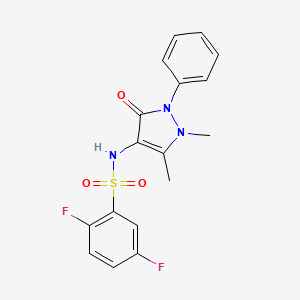
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a yellowish powder that has been used in various scientific research studies due to its unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by binding to metal ions and forming a complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to bind to metal ions and form a complex that can be detected using fluorescence spectroscopy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its ability to detect metal ions using fluorescence spectroscopy. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to further investigate its potential as an anticancer and antibacterial agent. Another potential direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. Additionally, future research could focus on improving the solubility of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide to make it more suitable for use in various lab experiments.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 5-chloro-2-pyridinylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with sulfamic acid to produce N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-10-2-5-13(16-8-10)17-22(19,20)11-3-4-12-9(7-11)1-6-14(18)21-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBUVBPMSDOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)
![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)